

# Application Notes and Protocols for the Biotransformation of Narbonolide to Pikromycin

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## Compound of Interest

Compound Name: **Narbonolide**

Cat. No.: **B1238728**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the biotransformation of the macrolactone **narbonolide** into the antibiotic pikromycin. This conversion is a two-step enzymatic process involving glycosylation and subsequent hydroxylation, which can be achieved through *in vivo* fermentation using engineered *Streptomyces venezuelae* strains or via *in vitro* enzymatic reactions.

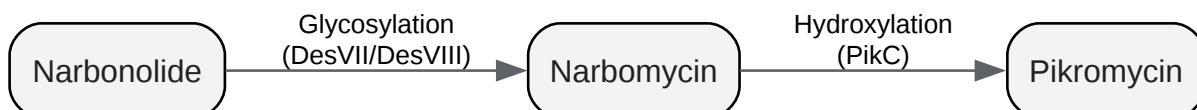
## I. Overview of the Biotransformation Pathway

The conversion of **narbonolide** to pikromycin is a key step in the biosynthesis of this macrolide antibiotic. The process is mediated by enzymes encoded by the pikromycin biosynthetic gene cluster in *Streptomyces venezuelae*. The two critical steps are:

- Glycosylation: The enzyme DesVII, with the essential aid of DesVIII, transfers a desosamine sugar moiety from TDP-desosamine to the C-5 hydroxyl group of **narbonolide**, forming narbomycin.
- Hydroxylation: The cytochrome P450 monooxygenase, PikC, catalyzes the stereospecific hydroxylation of narbomycin at the C-12 position of the macrolactone ring to yield pikromycin.

This biotransformation can be effectively carried out using a genetically engineered strain of *Streptomyces venezuelae* in which the pikAI gene, encoding the first module of the polyketide

synthase, is deleted. This mutant is incapable of producing its native macrolactones but retains the downstream tailoring enzymes required for the conversion of exogenously fed **narbonolide**.



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**Caption:** Enzymatic conversion of **narbonolide** to pikromycin.

## II. Quantitative Data Summary

The following table summarizes the reported yields for the biotransformation of **narbonolide** to pikromycin under different experimental conditions.

Biotransformation Method	Host Organism/Enzyme System	Substrate Concentration	Conversion Yield (%)	Product Titer (mg/L)	Reference
In Vivo Fermentation	S. venezuelae YJ112	100 mg/L Narbonolide	72	~72	
In Vivo Fermentation	S. venezuelae pikAI mutant BB138	80 mg/L (4 mg in 50 mL)	Not explicitly stated, but HPLC trace shows significant conversion	Not Quantified	

## III. Experimental Protocols

### Protocol 1: In Vivo Biotransformation using *Streptomyces venezuelae* pikAI Mutant

This protocol describes the whole-cell biotransformation of **narbonolide** to pikromycin using a pikA1 deletion mutant of *S. venezuelae*.

## 1. Materials

- *Streptomyces venezuelae* pikA1 deletion mutant (e.g., strain BB138)
- ATCC Medium 172
- **Narbonolide**
- Ethanol (for dissolving **narbonolide**)
- Baffled flasks
- Shaking incubator
- Ethyl acetate
- Sodium hydroxide (1 N)
- Rotary evaporator
- Methanol

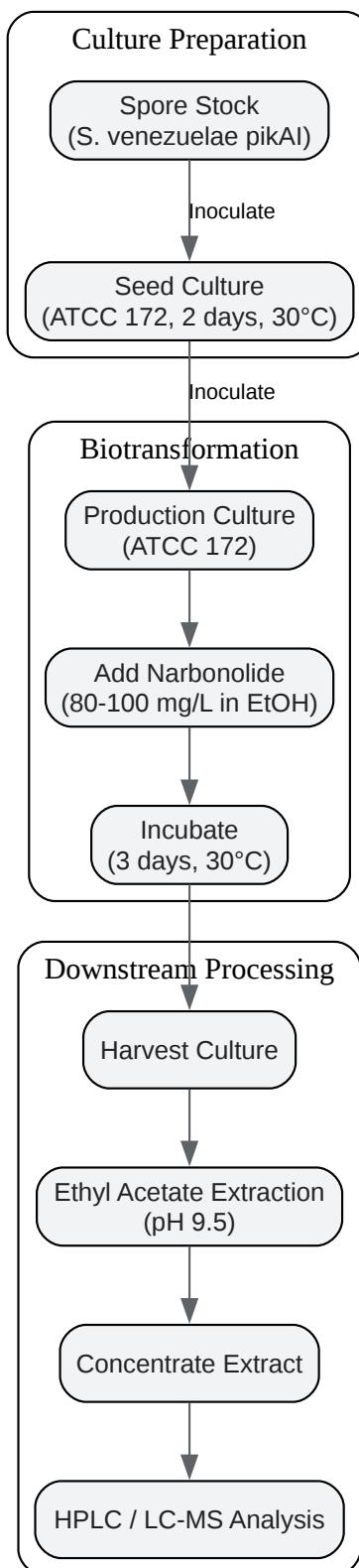
## 2. Media Preparation: ATCC Medium 172

Component	Amount per 1 Liter
Glucose	10.0 g
Soluble Starch	20.0 g
Yeast Extract	5.0 g
N-Z Amine Type A	5.0 g
Calcium Carbonate (CaCO <sub>3</sub> )	1.0 g
Agar (for solid medium)	15.0 g
Distilled Water	1000 mL

**Procedure:**

- Dissolve all components except agar (for liquid medium) in distilled water.
- Adjust the pH if necessary (typically around 7.0-7.4).
- For solid medium, add agar and heat to dissolve.
- Dispense into appropriate vessels (flasks for liquid, plates for solid).
- Sterilize by autoclaving at 121°C for 15-20 minutes.

**3. Experimental Workflow**

[Click to download full resolution via product page](#)**Caption:** In vivo biotransformation workflow.

#### 4. Detailed Methodology

##### a. Preparation of Spore Stock:

- Prepare a confluent lawn of the *S. venezuelae* pikAI mutant on solid ATCC 172 medium and incubate at 30°C for 3-10 days until sporulation is observed.
- Aseptically add 5 mL of sterile 20% glycerol solution to the plate.
- Gently scrape the surface with a sterile loop or cotton swab to dislodge the spores.
- Transfer the spore suspension to a sterile microfuge tube.
- To remove mycelial fragments, filter the suspension through a syringe packed with sterile cotton wool.
- Store the spore stock at -20°C or -80°C for long-term use.

##### b. Seed Culture Preparation:

- Inoculate 50 mL of liquid ATCC 172 medium in a 250 mL baffled flask with 10 µL of the concentrated spore stock.
- Incubate at 30°C with shaking (200-250 rpm) for 2 days.

##### c. Biotransformation:

- Inoculate 50 mL of fresh liquid ATCC 172 medium in a 250 mL baffled flask with 5 mL of the seed culture.
- Prepare a stock solution of **narbonolide** in ethanol.
- Add the **narbonolide** stock solution to the production culture to a final concentration of 80-100 mg/L (e.g., 4 mg of **narbonolide** in 400 µL of ethanol for a 50 mL culture).
- Incubate the culture at 30°C with shaking for 3 days.

##### d. Extraction and Purification:

- After incubation, harvest the culture broth and separate the mycelia by centrifugation.
- Adjust the pH of the supernatant to 9.5 with 1 N NaOH.
- Extract the supernatant twice with an equal volume of ethyl acetate (1:1 v/v).
- Combine the organic layers and concentrate to dryness using a rotary evaporator.
- The crude extract can be further purified by silica gel column chromatography.

e. Analytical Methods:

- HPLC Analysis: The crude or purified extract can be analyzed by reverse-phase HPLC.
  - Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
  - Detection: UV at 210-230 nm.
- LC-MS/MS Analysis: For confirmation and quantification, LC-MS/MS can be used.
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  - MRM Transitions: Specific parent-daughter ion transitions for pikromycin should be monitored for quantification.

## Protocol 2: In Vitro Biotransformation using Purified PiKC Enzyme

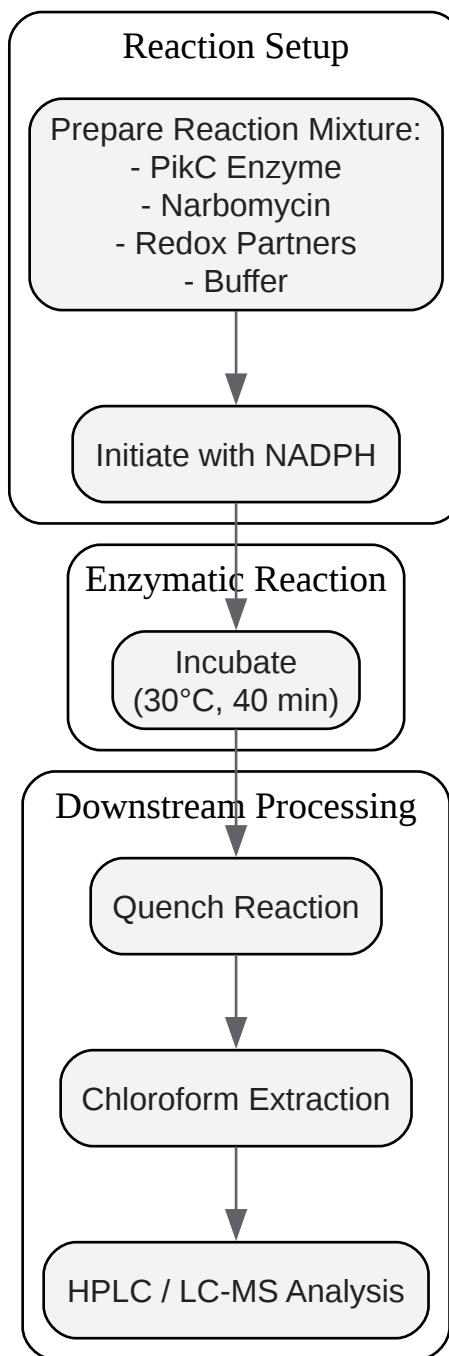
This protocol outlines the enzymatic conversion of narbomycin (the glycosylated intermediate) to pikromycin using purified PiKC. This protocol assumes that narbomycin is available as a substrate.

### 1. Materials

- His-tagged PiKC enzyme (expressed in and purified from *E. coli*)

- Narbomycin
- Spinach ferredoxin
- Spinach ferredoxin-NADP<sup>+</sup> reductase
- NADPH
- Sodium phosphate buffer (50 mM, pH 7.3)
- EDTA
- Dithiothreitol (DTT) or Dithioerythritol (DTE)
- Glycerol
- Chloroform

## 2. Experimental Workflow



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**Caption:** In vitro biotransformation workflow.

### 3. Detailed Methodology

#### a. Expression and Purification of His-tagged PikC:

- Express the His-tagged PikC enzyme in a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- Harvest the cells and lyse them by sonication or high-pressure homogenization.
- Purify the His-tagged PikC from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- Elute the purified enzyme with a buffer containing imidazole.
- Desalt and concentrate the purified enzyme as needed.

b. In Vitro Reaction:

- Prepare a reaction mixture in a microfuge tube containing:
  - 50 mM Sodium Phosphate buffer, pH 7.3
  - 1 mM EDTA
  - 0.2 mM DTE
  - 10% (v/v) Glycerol
  - 1  $\mu$ M purified PikC enzyme
  - 0.5 mM Narbomycin
  - 3.5  $\mu$ M Spinach ferredoxin
  - 0.01 units of Spinach ferredoxin-NADP<sup>+</sup> reductase
- Initiate the reaction by adding NADPH to a final concentration of 1 mM.
- Incubate the reaction at 30°C for 40 minutes.
- Terminate the reaction by adding three volumes of chloroform and vortexing vigorously.

- Separate the organic phase, evaporate to dryness, and redissolve in a suitable solvent for analysis by HPLC or LC-MS.

## IV. Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low or no conversion in vivo	Poor growth of <i>S. venezuelae</i>	Optimize culture conditions (media, aeration, temperature). Ensure the viability of the spore stock.
Narbonolide toxicity or insolubility	Test different substrate concentrations. Ensure narbonolide is fully dissolved in ethanol before adding to the culture.	
Inactive tailoring enzymes	Confirm the genetic integrity of the mutant strain.	
Low or no conversion in vitro	Inactive PikC enzyme	Verify the purity and activity of the purified enzyme. Handle and store the enzyme properly to prevent denaturation.
Inefficient NADPH regeneration	Ensure all components of the redox system are active and present at the correct concentrations.	
Substrate or product inhibition	Perform kinetic studies to determine optimal substrate concentration.	
Difficulty in product extraction	Incorrect pH for extraction	Ensure the pH of the culture supernatant is adjusted to ~9.5 before extraction.
Emulsion formation	Centrifuge the mixture to break the emulsion.	
Poor peak shape in HPLC	Inappropriate mobile phase	Optimize the mobile phase composition and gradient. Ensure the pH is suitable for the analyte.

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Column overload

Inject a smaller volume or a more dilute sample.

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## V. References

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